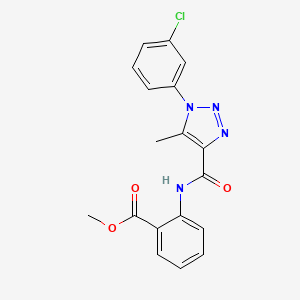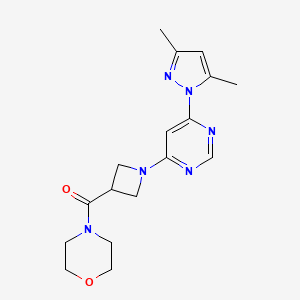
1-Cyclopropylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclopropylcyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 1236076-63-3 . It has a molecular weight of 110.16 and its IUPAC name is [1,1’-bi(cyclopropane)]-1-carbaldehyde .
Molecular Structure Analysis
The InChI code for “1-Cyclopropylcyclopropane-1-carbaldehyde” is 1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Prins-Type Cyclization for Hexahydrooxonine and Cyclopenta[ b]pyran Synthesis
Researchers have developed a TiX4-mediated Prins-type cyclization technique using cyclopropane carbaldehydes. This process allows for the highly stereoselective construction of strained hexahydrooxonines and bicyclic octahydrocyclopenta[b]pyrans, demonstrating the versatility of cyclopropane carbaldehydes in synthesizing complex molecular architectures (Kumar, Dey, & Banerjee, 2018).
Ring-Opening Reactions for Chalcogenation
The treatment of meso-cyclopropyl carbaldehydes with organocatalysts and chalcogenyl chlorides leads to regio-, diastereo-, and enantioselective 1,3-chlorochalcogenated products. This showcases the application in achieving highly selective transformations that introduce adjacent stereocenters into the cyclopropane framework (Wallbaum, Garve, Jones, & Werz, 2016).
Photochemistry for Cycloalkanecarbaldehyde Transformation
The study of the photochemistry of cyclopropanecarbaldehyde revealed that irradiation leads to hydrogen abstraction and the formation of various photoproducts, providing insights into the photoreduction processes of cycloalkanecarbaldehydes. This research highlights the potential of photochemical methods in manipulating cyclopropane derivatives for the synthesis of complex molecules (Funke & Cerfontain, 1976).
Applications in Stereoselective Synthesis
The development of methods for the synthesis of cyclopropyl alcohol boronate esters and their subsequent transformations underscores the utility of cyclopropyl carbaldehydes in stereoselective organic synthesis. These compounds serve as valuable building blocks for creating molecules with multiple stereocenters, highlighting the role of cyclopropane derivatives in constructing complex chiral structures (Hussain et al., 2009).
Cycloaddition Reagents for Cyclopropane and Epoxide Synthesis
Diamidocarbenes have been identified as versatile reagents for the synthesis of cyclopropanes and epoxides through [2+1] cycloaddition reactions. These reactions are both rapid and thermally reversible, showcasing the potential for dynamic covalent chemistry applications and the synthesis of linear carboxylic acids from cyclopropane derivatives (Moerdyk & Bielawski, 2012).
Propriétés
IUPAC Name |
1-cyclopropylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIBEEUNIVYPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2643027.png)

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)

![2-[[1-[2-(4-Phenylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2643032.png)



![2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2643039.png)
![4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2643040.png)


![4-(dimethylsulfamoyl)-N-[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2643046.png)